molecular formula C7HF6I B2367840 1,2,3-Trifluoro-4-iodo-5-(trifluoromethyl)benzene CAS No. 2237235-23-1

1,2,3-Trifluoro-4-iodo-5-(trifluoromethyl)benzene

Cat. No.: B2367840
CAS No.: 2237235-23-1
M. Wt: 325.98
InChI Key: SFHVOPNLASDIPF-UHFFFAOYSA-N
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Description

1,2,3-Trifluoro-4-iodo-5-(trifluoromethyl)benzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. It is characterized by the presence of three fluorine atoms, one iodine atom, and one trifluoromethyl group attached to a benzene ring. This compound is known for its high chemical stability and reactivity, making it a valuable intermediate in various chemical syntheses .

Chemical Reactions Analysis

1,2,3-Trifluoro-4-iodo-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1,2,3-Trifluoro-4-iodo-5-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can form halogen bonds with target proteins, influencing their structure and function. Additionally, the trifluoromethyl group can modulate the compound’s electronic properties, affecting its reactivity and binding affinity .

Comparison with Similar Compounds

1,2,3-Trifluoro-4-iodo-5-(trifluoromethyl)benzene can be compared with other halogenated aromatic compounds such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1,2,3-trifluoro-4-iodo-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HF6I/c8-3-1-2(7(11,12)13)6(14)5(10)4(3)9/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFHVOPNLASDIPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HF6I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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